

Application Notes and Protocols for EGFR-IN-102 Cell-Based Assays

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Compound of Interest

Compound Name: EGFR-IN-102

Cat. No.: B10831028

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Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.^{[1][2]} Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).^{[1][3]} **EGFR-IN-102** is a potent, orally active inhibitor of EGFR with a reported IC₅₀ value of 2 nM.^{[4][5]} These application notes provide detailed protocols for cell-based assays to characterize the activity of **EGFR-IN-102** and similar EGFR inhibitors.

Data Presentation: Inhibitory Activity of EGFR-IN-102 and Representative EGFR Inhibitors

The following table summarizes the inhibitory activity of **EGFR-IN-102** and provides representative data for other common EGFR inhibitors against various cancer cell lines. This data is intended to serve as a reference for expected outcomes in cell-based assays.

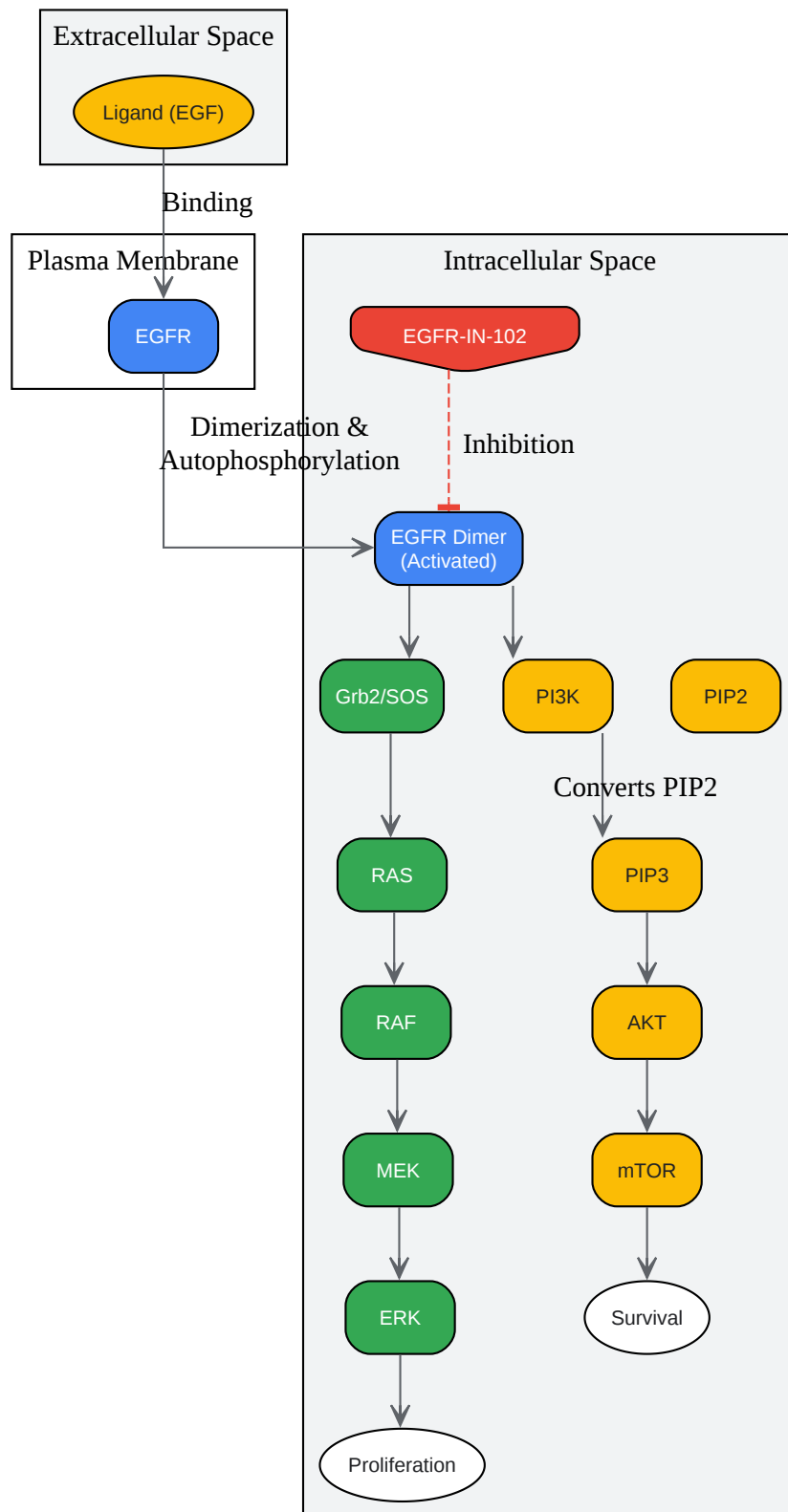
Inhibitor	Target(s)	Assay Type	Cell Line	EGFR Mutation Status	IC50 / GI50 (nM)	Reference(s)
EGFR-IN-102	EGFR	Kinase Assay	N/A	N/A	2	[4][5]
Gefitinib	EGFR	Cell Viability	PC-9	Exon 19 del	~10-50	[6]
Erlotinib	EGFR	Cell Viability	HCC827	Exon 19 del	~5-30	[6]
Afatinib	EGFR, HER2	Cell Viability	NCI-H1975	L858R, T790M	~10-100	[7]
Osimertinib	EGFR (T790M)	Cell Viability	NCI-H1975	L858R, T790M	~1-20	[6]
Representative Data	p-EGFR	Western Blot	A549	Wild-Type	Dose-dependent decrease	[3][8]
Representative Data	p-AKT	Western Blot	A549	Wild-Type	Dose-dependent decrease	[9][10]
Representative Data	p-ERK	Western Blot	A549	Wild-Type	Dose-dependent decrease	[7][9]

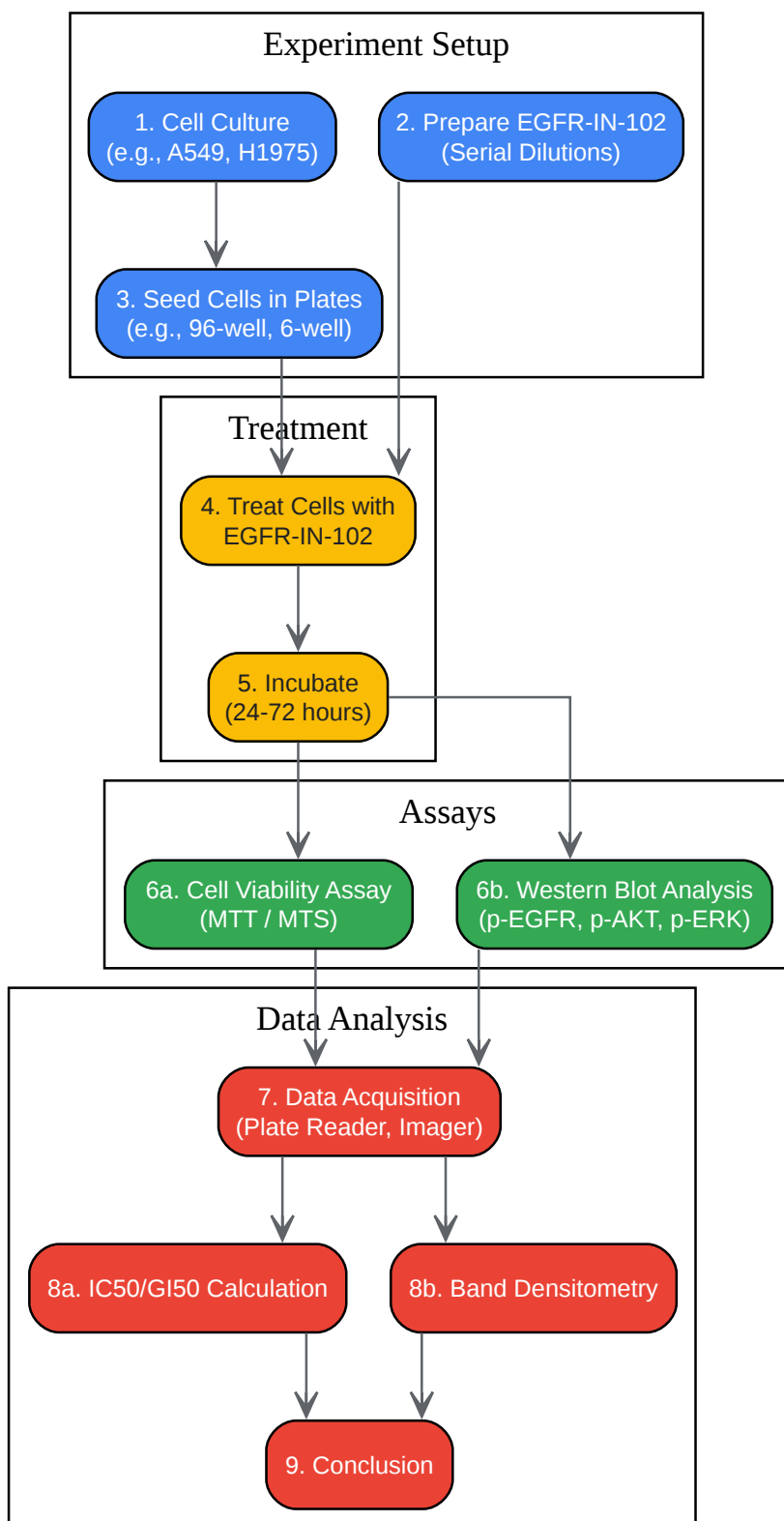
Note: The data for p-EGFR, p-AKT, and p-ERK are presented as expected qualitative outcomes from Western blot analysis. The IC50/GI50 values for representative inhibitors are approximate ranges from published literature and may vary depending on experimental conditions.

Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of inhibition by **EGFR-IN-102**. Upon ligand binding, EGFR dimerizes and autophosphorylates,

activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which drive cell proliferation and survival.[1][2] **EGFR-IN-102**, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling events.[11]





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